Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate
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Overview
Description
Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate is an organic compound with a complex structure that includes a phosphonate group, a chlorophenoxy group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate typically involves the reaction of 4-chlorophenol with a suitable phosphonate precursor under controlled conditions. One common method involves the use of dimethyl phosphite and 4-chlorophenol in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorophenoxy group.
Major Products
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used
Scientific Research Applications
Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (3-(4-chlorophenoxy)-2-methylpropanoyl)phosphonate
- Dimethyl (3-(4-chlorophenoxy)-2-hydroxypropanoyl)phosphonate
- Dimethyl (3-(4-chlorophenoxy)-2-aminopropanoyl)phosphonate
Uniqueness
Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ketone group, in particular, allows for unique interactions with enzymes and other molecular targets, distinguishing it from similar compounds .
Properties
Molecular Formula |
C11H14ClO5P |
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Molecular Weight |
292.65 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one |
InChI |
InChI=1S/C11H14ClO5P/c1-15-18(14,16-2)8-10(13)7-17-11-5-3-9(12)4-6-11/h3-6H,7-8H2,1-2H3 |
InChI Key |
PINORBFTXSYEQN-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)COC1=CC=C(C=C1)Cl)OC |
Origin of Product |
United States |
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